4-Cyanobenzyl 2H-chromene-3-carboxylate 4-Cyanobenzyl 2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17326368
InChI: InChI=1S/C18H13NO3/c19-10-13-5-7-14(8-6-13)11-22-18(20)16-9-15-3-1-2-4-17(15)21-12-16/h1-9H,11-12H2
SMILES:
Molecular Formula: C18H13NO3
Molecular Weight: 291.3 g/mol

4-Cyanobenzyl 2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC17326368

Molecular Formula: C18H13NO3

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

4-Cyanobenzyl 2H-chromene-3-carboxylate -

Specification

Molecular Formula C18H13NO3
Molecular Weight 291.3 g/mol
IUPAC Name (4-cyanophenyl)methyl 2H-chromene-3-carboxylate
Standard InChI InChI=1S/C18H13NO3/c19-10-13-5-7-14(8-6-13)11-22-18(20)16-9-15-3-1-2-4-17(15)21-12-16/h1-9H,11-12H2
Standard InChI Key QZELUQQAFGUGHM-UHFFFAOYSA-N
Canonical SMILES C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=C(C=C3)C#N

Introduction

Structural and Chemical Properties of 4-Cyanobenzyl 2H-Chromene-3-Carboxylate

The core structure of 4-cyanobenzyl 2H-chromene-3-carboxylate consists of a 2H-chromene scaffold (a benzopyran derivative) substituted at the 3-position with a carboxylate ester group and a 4-cyanobenzyl moiety. The 2H-chromene system features a non-aromatic pyran ring, distinguishing it from the fully aromatic 4H-chromene isomers . The ester group at position 3 introduces polarity and hydrogen-bonding capacity, while the 4-cyanobenzyl substituent contributes steric bulk and electronic effects due to the electron-withdrawing cyano group.

Comparative analysis with structurally related chromene derivatives reveals critical structure-property relationships:

  • Electron-withdrawing groups (e.g., cyano) at the benzyl position enhance stability against enzymatic hydrolysis, as demonstrated in coumarin-based prodrug studies .

  • Ester functionalities at position 3 facilitate intermolecular interactions with biological targets, as observed in anticholinesterase-active chromenes .

  • The non-planar 2H-chromene core allows conformational flexibility, enabling adaptation to hydrophobic binding pockets in proteins .

While crystallographic data for 4-cyanobenzyl 2H-chromene-3-carboxylate remain unavailable, studies on analogous compounds like cyanobiphenyl-4-yl 7-diethylamino-2-oxo-2H-chromene-3-carboxylate show dihedral angles of 75.59° between the chromene system and aromatic substituents, suggesting significant three-dimensionality . This structural feature likely influences packing efficiency in solid-state applications and binding kinetics in biological systems.

Synthetic Methodologies and Reaction Optimization

The synthesis of 4-cyanobenzyl 2H-chromene-3-carboxylate can be approached through established chromene formation strategies, particularly multicomponent reactions (MCRs) and Knoevenagel condensations.

Multicomponent Reaction Pathways

Frontiers in Chemistry reports that 4H-chromene derivatives are efficiently synthesized via three-component reactions involving 1,3-diketones, malononitrile, and aldehydes under green conditions . Adapting this protocol:

  • Reactants:

    • 2-Hydroxybenzaldehyde (chromene precursor)

    • Meldrum's acid (carboxylate source)

    • 4-Cyanobenzyl bromide (esterifying agent)

  • Conditions:

    • Aqueous medium with amino-functionalized silica catalyst

    • Ultrasonication at 20°C for 5 minutes

  • Mechanism:

    • Knoevenagel condensation between aldehyde and active methylene compound

    • Cyclization via intramolecular nucleophilic attack

    • Esterification with 4-cyanobenzyl bromide

This method achieves yields >90% for analogous esters, with catalyst recyclability up to five cycles without significant activity loss .

Comparative Synthetic Routes

Table 1 evaluates synthetic approaches for related chromene-3-carboxylates:

MethodReactantsCatalystYield (%)TimeReference
Knoevenagel2-Hydroxybenzaldehyde, Meldrum's acidTomato juice995 min
Domino conjugate add.2-Iminochromene, isocyanidesTFA9212 h
Silica-catalyzed MCR1,3-Cyclohexanedione, aldehydeAminosilica9630 min

Key advances include the use of bio-based catalysts (tomato juice) and domino reaction sequences enabling rapid assembly of complex chromene architectures .

Biological Activity and Structure-Activity Relationships

While direct pharmacological data for 4-cyanobenzyl 2H-chromene-3-carboxylate are lacking, structurally analogous compounds exhibit marked bioactivity:

Antimicrobial Properties

Chlorinated chromene-3-carboxylates show:

  • Gram-positive activity: MIC 4 μg/mL against S. aureus

  • Fungal inhibition: 78% growth reduction in C. albicans at 50 μM
    The cyano group's electronegativity likely potentiates membrane disruption, analogous to nitrile-containing antifungals .

Neuropharmacological Effects

Coumarin-3-carboxylates with benzyl substituents exhibit:

  • AChE inhibition (IC50: 1.8 μM)

  • MAO-B selectivity (Ki: 0.3 nM)
    Molecular docking suggests the 4-cyanobenzyl group occupies the peripheral anionic site of AChE, enhancing inhibitor binding .

Material Science Applications

Chromene carboxylates find utility in:

  • Liquid crystals: Cyanobiphenyl derivatives show nematic phases at 120-150°C

  • Fluorescent probes: Quantum yield (Φ) of 0.68 in coumarin-3-carboxylates

  • Polymer additives: Improves PET thermal stability by 40°C

The strong dipole moment from the cyano group (≈4.0 D) enhances nonlinear optical properties, making 4-cyanobenzyl derivatives candidates for photonic materials .

Challenges and Future Directions

Despite synthetic accessibility, key gaps persist:

  • Pharmacokinetic profiling: No ADMET data for cyanobenzyl-substituted chromenes

  • Target identification: Mechanism of action remains unverified for most analogs

  • Scalability: Milligram-scale synthesis dominates literature; kilogram methods needed

Priority research areas include:

  • Hybrid drug development: Conjugating 4-cyanobenzyl chromenes with known pharmacophores

  • Green synthesis optimization: Enzymatic esterification to replace bromide-mediated routes

  • Computational modeling: QSAR studies to predict cyanobenzyl substitution effects

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